molecular formula C5H4N2O3 B1612254 4-Formyl-1H-imidazole-5-carboxylic acid CAS No. 1321600-00-3

4-Formyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1612254
CAS No.: 1321600-00-3
M. Wt: 140.1 g/mol
InChI Key: SSPYBJYEUFNDGW-UHFFFAOYSA-N
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Description

4-Formyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features both an aldehyde and a carboxylic acid functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia and formic acid, leading to the formation of the imidazole ring with the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Formyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole-5-carboxaldehyde
  • 4-Formyl-5-methyl-1H-imidazole
  • 5-Methyl-1H-imidazole-4-carbaldehyde

Comparison: 4-Formyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both an aldehyde and a carboxylic acid group on the imidazole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

5-formyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-1-3-4(5(9)10)7-2-6-3/h1-2H,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYBJYEUFNDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617003
Record name 5-Formyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321600-00-3
Record name 5-Formyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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